Urea, (5-(5-(4-(2-methoxyphenyl)-1-piperazinyl)-1-oxopentyl)-2-(methylthio)phenyl)-

Description

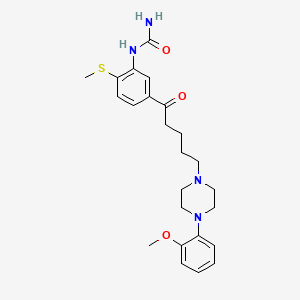

The compound Urea, (5-(5-(4-(2-methoxyphenyl)-1-piperazinyl)-1-oxopentyl)-2-(methylthio)phenyl)- (CAS: 100078-01-1, CID 3063184) is a structurally complex molecule with the formula C24H32N4O4S . Key features include:

- Urea backbone: Provides hydrogen-bonding capacity, influencing binding interactions .

- 4-(2-Methoxyphenyl)piperazinyl group: A substituted piperazine ring linked via a pentanoyl chain to a phenyl ring .

- Methylthio substituent: A sulfur-containing group at the 2-position of the phenyl ring, affecting electronic and solubility properties .

Properties

CAS No. |

100078-01-1 |

|---|---|

Molecular Formula |

C24H32N4O3S |

Molecular Weight |

456.6 g/mol |

IUPAC Name |

[5-[5-[4-(2-methoxyphenyl)piperazin-1-yl]pentanoyl]-2-methylsulfanylphenyl]urea |

InChI |

InChI=1S/C24H32N4O3S/c1-31-22-9-4-3-7-20(22)28-15-13-27(14-16-28)12-6-5-8-21(29)18-10-11-23(32-2)19(17-18)26-24(25)30/h3-4,7,9-11,17H,5-6,8,12-16H2,1-2H3,(H3,25,26,30) |

InChI Key |

WIDHQVYDOHHBFY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)CCCCC(=O)C3=CC(=C(C=C3)SC)NC(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Amine Intermediate

- The amine intermediate contains the 5-(4-(2-methoxyphenyl)-1-piperazinyl)-1-oxopentyl moiety attached to a 2-(methylthio)phenyl group.

- This intermediate is typically synthesized by multi-step organic synthesis involving:

- Functionalization of the phenyl ring with methylthio substituent.

- Alkylation or acylation reactions to introduce the 1-oxopentyl linker.

- Coupling with 4-(2-methoxyphenyl)piperazine via nucleophilic substitution or reductive amination.

Preparation of the Isocyanate Reagent

- The isocyanate used corresponds to the other substituent on the urea nitrogen.

- It may be prepared by standard methods such as phosgene or triphosgene treatment of the corresponding amine or via Curtius rearrangement of acyl azides.

Coupling Reaction to Form Urea

- The amine intermediate is reacted with the isocyanate reagent in anhydrous organic solvent.

- The reaction is maintained at low temperature (0°C to room temperature) to ensure selective urea formation.

- The reaction progress is monitored by chromatographic techniques.

Workup and Purification

- After completion, the solvent is evaporated under reduced pressure.

- The crude product is purified by silica gel column chromatography using appropriate eluents (e.g., mixtures of hexane and ethyl acetate).

- The purified compound is characterized by spectroscopic methods such as NMR (1H and 13C), IR, and mass spectrometry to confirm structure and purity.

Analytical Data and Characterization

| Analytical Technique | Purpose | Expected Observations |

|---|---|---|

| NMR (1H, 13C) | Structural confirmation | Chemical shifts consistent with aromatic, methoxy, piperazine, urea, and methylthio groups |

| IR Spectroscopy | Functional group identification | Characteristic urea carbonyl stretch (~1650 cm⁻¹), N-H stretches, aromatic C-H, and methoxy signals |

| Mass Spectrometry | Molecular weight confirmation | Molecular ion peak corresponding to the molecular weight of the compound |

| Chromatography | Purity assessment | Single major peak in HPLC or TLC with expected Rf value |

Summary Table of Preparation Steps

| Step No. | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Synthesis of amine intermediate | Multi-step synthesis including alkylation, acylation, nucleophilic substitution | Intermediate with piperazinyl and methylthio substituents |

| 2 | Preparation of isocyanate reagent | Phosgene/triphosgene or Curtius rearrangement | Reactive isocyanate derivative |

| 3 | Urea formation | Reaction of amine + isocyanate in organic solvent, 0°C to RT | Urea derivative formation |

| 4 | Purification | Silica gel chromatography | Pure target compound |

| 5 | Characterization | NMR, IR, MS, chromatography | Structural and purity confirmation |

Chemical Reactions Analysis

Types of Reactions

Urea, (5-(5-(4-(2-methoxyphenyl)-1-piperazinyl)-1-oxopentyl)-2-(methylthio)phenyl)- can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the urea moiety can be reduced to form amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Urea, (5-(5-(4-(2-methoxyphenyl)-1-piperazinyl)-1-oxopentyl)-2-(methylthio)phenyl)- has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of Urea, (5-(5-(4-(2-methoxyphenyl)-1-piperazinyl)-1-oxopentyl)-2-(methylthio)phenyl)- involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

Pathways Involved: It can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine Moieties

a) MK18 (5-(thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)pentan-1-one)

- Key Differences: Replaces the 2-methoxyphenyl group with a 4-(trifluoromethyl)phenyl moiety, enhancing lipophilicity and electron-withdrawing effects .

- Pharmacological Implications : The trifluoromethyl group in MK18 may improve blood-brain barrier penetration compared to the methoxy group in the target compound .

b) 4-(2-Methoxyphenyl)piperazin-1-ium derivatives

Urea-Containing Analogues

a) Tetrahydrobenzo[b]thiophene-urea derivatives (e.g., Compounds 7a–7d)

Pharmacological and Physicochemical Comparisons

Collision Cross-Section (CCS) and Pharmacokinetics

Solubility and Stability

- Target Compound :

- 4-(2-Methoxyphenyl)piperazin-1-ium derivatives :

- Higher solubility due to ionic character and absence of hydrophobic chains .

Biological Activity

The compound Urea, (5-(5-(4-(2-methoxyphenyl)-1-piperazinyl)-1-oxopentyl)-2-(methylthio)phenyl)- is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of diaryl ureas, characterized by a urea functional group linked to two aromatic rings. Its structure can be represented as follows:

Key Structural Features

- Urea Moiety : Essential for biological activity, allowing for hydrogen bonding with target proteins.

- Piperazine Ring : Contributes to the compound's pharmacological properties and enhances receptor binding.

- Methoxy and Methylthio Substituents : Influence solubility and bioavailability.

The biological activity of this compound primarily involves its interaction with various molecular targets. It is hypothesized to act as an inhibitor of specific receptor tyrosine kinases (RTKs), which play crucial roles in cell signaling pathways related to cancer progression.

Interaction with Kinases

- Receptor Tyrosine Kinases (RTKs) : The urea moiety allows the compound to mimic ATP, facilitating binding at the ATP-binding site of RTKs. This interaction stabilizes the inactive conformation of the enzymes, inhibiting their activity .

Pharmacological Effects

- Anticancer Activity : Research indicates that compounds similar to this urea derivative exhibit significant anticancer properties by inhibiting tumor growth in various cancer models. For instance, diaryl ureas have been shown to effectively inhibit vascular endothelial growth factor receptor 2 (VEGFR2) and fibroblast growth factor receptor 1 (FGFR1) .

Case Studies and Research Findings

- Study on Antileukemic Activity :

- Inhibition of Specific Kinases :

- Neuropeptide Y1 Receptor Antagonism :

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| Urea Derivative A | Structure A | Anticancer | Effective against VEGFR2 |

| Urea Derivative B | Structure B | Antileukemic | High remission rate in AML |

| Urea Derivative C | Structure C | Neuropharmacological | Selective Y1 receptor antagonist |

Q & A

Q. What are the key considerations for optimizing the synthesis of urea derivatives with 2-methoxyphenyl-piperazine moieties?

Methodological Answer: Synthesis typically involves multi-step reactions, such as coupling a piperazine intermediate with a urea precursor. Critical parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity for nucleophilic substitution steps .

- Temperature control : Maintain 60–80°C during amide bond formation to minimize side reactions .

- Catalyst use : Tertiary amines (e.g., DIPEA) improve yields in carbamate or urea-forming steps . Post-synthesis, purity is validated via HPLC (C18 column, acetonitrile/water gradient) and NMR (δ 7.2–8.1 ppm for aromatic protons) .

Q. How can researchers characterize the structural stability of this urea compound under varying pH conditions?

Methodological Answer: Perform pH-dependent stability assays:

- Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours.

- Monitor degradation via LC-MS; look for cleavage products (e.g., free piperazine or thiophenol fragments).

- Use X-ray crystallography (as in ) to compare pre- and post-stability crystal structures, focusing on hydrogen bonding in the urea core .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer: Prioritize assays aligned with structural analogs:

- Kinase inhibition : Test against RET kinase (IC50 determination via ADP-Glo™ assay) due to urea's hydrogen-bonding capacity .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7 or HepG2) with 48-hour exposure .

- Solubility : Employ shake-flask method in PBS (pH 7.4) to guide formulation studies .

Q. How to compare the bioactivity of this compound with structurally similar urea derivatives?

Methodological Answer:

- Compile a dataset of analogs (e.g., from ) with substituent variations (e.g., methoxy vs. chloro groups).

- Use QSAR models to correlate structural features (e.g., logP, H-bond donors) with IC50 values .

- Validate findings with molecular docking (AutoDock Vina) against target proteins (e.g., RET kinase PDB: 2IVU) .

Advanced Research Questions

Q. How can molecular dynamics simulations resolve contradictions in observed vs. predicted binding affinities?

Methodological Answer:

- Run 100-ns MD simulations (GROMACS) to assess protein-ligand complex stability. Focus on:

Q. What strategies address low reproducibility in biological activity across cell lines?

Methodological Answer:

- Mechanistic profiling : Use RNA-seq to identify differential gene expression in responsive vs. non-responsive cell lines .

- Metabolic stability : Test compound half-life in liver microsomes; CYP3A4/5 metabolism may explain variability .

- Formulation optimization : Incorporate cyclodextrins (e.g., HP-β-CD) to enhance bioavailability, as seen in aqueous formulations for similar compounds .

Q. How to design a scalable synthesis route for preclinical studies?

Methodological Answer:

- Process intensification : Transition from batch to flow chemistry for exothermic steps (e.g., piperazine coupling) to improve yield and safety .

- Purification : Replace column chromatography with recrystallization (ethanol/water system) for cost-effective scale-up .

- Quality control : Implement PAT (Process Analytical Technology) for real-time monitoring of critical intermediates .

Q. What computational methods predict off-target interactions of this urea derivative?

Methodological Answer:

- Use Schrödinger’s Pan-Assay Interference Compounds (PAINS) filter to identify problematic substructures (e.g., thioether groups).

- Perform inverse docking (IdTarget) against a library of 2,000+ human proteins to flag potential off-targets (e.g., hERG channel) .

- Validate predictions with radioligand binding assays for top candidates .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.